molecular formula C14H20N2O B12966264 6-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]

6-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]

Cat. No.: B12966264
M. Wt: 232.32 g/mol
InChI Key: NNIBJMKCSNOGLI-UHFFFAOYSA-N
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Description

6-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as pharmacology and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] typically involves the reaction of indoline derivatives with piperidine under specific conditions. One common method includes the use of benzenesulfonyl chloride as a reagent under alkaline conditions . The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include benzenesulfonyl chloride, hydrogen peroxide, and lithium aluminum hydride. The conditions vary depending on the desired reaction but often involve controlled temperatures and the use of solvents like methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted spiro[indoline-3,4’-piperidine] derivatives .

Scientific Research Applications

6-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-tumor properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the synthesis of various chemical products

Mechanism of Action

The mechanism of action of 6-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets and pathways. It has been shown to exhibit strong binding affinity to certain proteins, such as CDK, c-Met, and EGFR, which are involved in cell proliferation and survival. This interaction can lead to the inhibition of these proteins, thereby exerting anti-tumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group can influence its reactivity and binding affinity to molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

6-methoxy-1'-methylspiro[1,2-dihydroindole-3,4'-piperidine]

InChI

InChI=1S/C14H20N2O/c1-16-7-5-14(6-8-16)10-15-13-9-11(17-2)3-4-12(13)14/h3-4,9,15H,5-8,10H2,1-2H3

InChI Key

NNIBJMKCSNOGLI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)CNC3=C2C=CC(=C3)OC

Origin of Product

United States

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